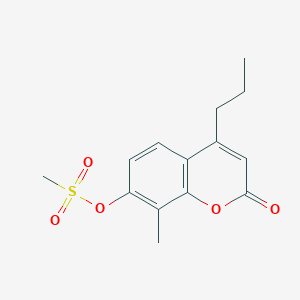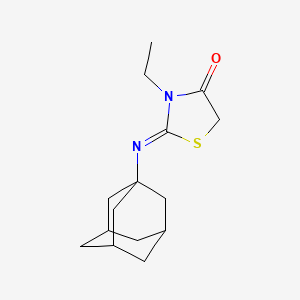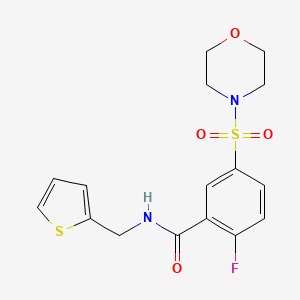
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
作用機序
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the inhibition of various cellular processes such as DNA synthesis and cell division. It also induces apoptosis in cancer cells by activating the caspase cascade. The compound's anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate in lab experiments is its high yield of synthesis and stability. It also has a relatively low toxicity, making it a safe compound to work with. However, one limitation is that it is not water-soluble, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for research on 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate. One potential direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to investigate its potential use in the treatment of inflammatory diseases. Additionally, further studies can be conducted to explore its mechanism of action and potential applications in cancer therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Its advantages include its high yield of synthesis and stability, while its limitations include its low water solubility. Future research can focus on its potential use as a fluorescent probe and its mechanism of action in cancer therapy.
合成法
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the condensation of 4-propyl-2-oxo-2H-chromene-8-carbaldehyde with methanesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained in high yield after purification by column chromatography.
特性
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5S/c1-4-5-10-8-13(15)18-14-9(2)12(7-6-11(10)14)19-20(3,16)17/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZGXPKBCWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)